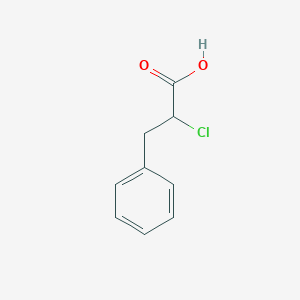

2-Chloro-3-phenylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

7474-06-8 |

|---|---|

Formule moléculaire |

C9H9ClO2 |

Poids moléculaire |

184.62 g/mol |

Nom IUPAC |

2-chloro-3-phenylpropanoic acid |

InChI |

InChI=1S/C9H9ClO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) |

Clé InChI |

LIDRHDRWTSPELB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CC(C(=O)O)Cl |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Chloro-3-phenylpropanoic acid. Given the limited availability of experimentally determined data for this specific compound, this document combines computational predictions with established experimental protocols for the characterization of similar organic acids. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by providing a foundational understanding of this compound's characteristics.

Chemical Identity and Structure

This compound, also known as α-chlorohydrocinnamic acid, is a halogenated derivative of phenylpropanoic acid. Its chemical structure consists of a phenyl group attached to a propanoic acid backbone with a chlorine atom at the alpha-position relative to the carboxyl group.

Molecular Formula: C₉H₉ClO₂[1][2]

Molecular Weight: 184.62 g/mol [1][2]

CAS Registry Number: 7474-06-8[1][2]

Synonyms: 2-chloro-3-phenylpropionic acid, α-Chlorohydrocinnamic acid[1]

Physical Properties

Tabulated Physical Properties

| Property | Value | Source |

| Molecular Weight | 184.62 g/mol | PubChem[1], ECHEMI[2] |

| Boiling Point | 305.8°C at 760 mmHg (Predicted) | Guidechem |

| Density | 1.271 g/cm³ (Predicted) | Guidechem |

| Refractive Index | 1.558 (Predicted) | Guidechem |

| XLogP3 | 2.4 | ECHEMI[2] |

| Hydrogen Bond Donor Count | 1 | ECHEMI[2] |

| Hydrogen Bond Acceptor Count | 2 | ECHEMI[2] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

Solubility

Quantitative solubility data for this compound in various solvents is not extensively documented. However, based on its structure, a qualitative solubility profile can be predicted:

-

Water: Moderately soluble. The carboxylic acid group can form hydrogen bonds with water, but the phenyl ring and the chlorinated alkyl chain decrease overall polarity.

-

Organic Solvents: Expected to be soluble in a range of organic solvents, including alcohols (e.g., methanol, ethanol), ethers (e.g., diethyl ether), and chlorinated solvents (e.g., dichloromethane), due to the presence of the nonpolar phenyl group and the overall organic nature of the molecule.

Chemical Properties and Reactivity

The chemical properties of this compound are dictated by its functional groups: the carboxylic acid, the chlorine atom at the α-position, and the phenyl ring.

Acidity (pKa)

The pKa value for this compound has not been experimentally reported. The presence of the electron-withdrawing chlorine atom on the α-carbon is expected to increase the acidity of the carboxylic acid compared to the parent 3-phenylpropanoic acid (pKa ≈ 4.66), likely lowering the pKa value.

Spectroscopic Data

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.5 ppm), a multiplet for the methine proton at the α-carbon, and a multiplet for the diastereotopic methylene (B1212753) protons of the benzyl (B1604629) group. The exact chemical shifts and coupling patterns would provide detailed structural information.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the phenyl ring, the chlorinated α-carbon, and the benzylic methylene carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700-1725 cm⁻¹), and C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical and chemical properties of this compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is pure and dry. If necessary, recrystallize the compound from a suitable solvent.

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-15°C per minute for a preliminary, approximate melting point determination.

-

Record the temperature at which the solid first begins to melt and the temperature at which the last of the solid melts. This is the melting point range.

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.

-

Record the melting point range accurately.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Analytical balance

-

Vials or test tubes with screw caps

-

Volumetric flasks and pipettes

-

Shaker or magnetic stirrer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed vial at a constant temperature (e.g., 25°C).

-

Agitate the vials at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry (by creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).

-

Calculate the solubility in units such as mg/mL or mol/L.

Determination of pKa via Potentiometric Titration

Principle: The pKa is determined by titrating a solution of the weak acid with a strong base and monitoring the pH change. The pKa is the pH at which the concentrations of the acidic and conjugate base forms are equal (the half-equivalence point).

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize and record the initial pH.

-

Begin the titration by adding small, known volumes of the standardized NaOH solution from the burette.

-

Record the pH after each addition, allowing the reading to stabilize before proceeding.

-

Continue the titration past the equivalence point (the point of the steepest pH change).

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point from the first or second derivative of the titration curve.

-

The volume of NaOH at the half-equivalence point is half the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.

Synthesis and Reactivity Workflow

A plausible synthetic route to this compound involves the diazotization of the readily available amino acid, L-phenylalanine, followed by a chlorination reaction. This is a common method for the stereospecific conversion of α-amino acids to α-halo acids.

Caption: Plausible synthesis of this compound from L-Phenylalanine.

Logical Relationship for Property Determination

The experimental determination of the physicochemical properties follows a logical workflow, where the identity and purity of the compound are first established before proceeding to more detailed characterization.

Caption: Logical workflow for the characterization of this compound.

This guide provides a framework for understanding and characterizing this compound. While there is a notable lack of comprehensive experimental data in public databases, the provided protocols and predicted properties offer a solid starting point for researchers and drug development professionals. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound.

References

An In-depth Technical Guide to 2-Chloro-3-phenylpropanoic Acid (CAS 7474-06-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-phenylpropanoic acid, with the CAS number 7474-06-8, is a halogenated derivative of phenylpropanoic acid. Phenylpropanoic acid and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as synthetic building blocks. This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and plausible biological applications of this compound, based on available scientific literature and chemical database information. The content is structured to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical and Physical Properties

This compound is a chiral molecule that can exist as different stereoisomers. The information presented here pertains to the racemic mixture unless otherwise specified. A summary of its key physical and chemical properties is provided in the table below.[1][2][3][4]

| Property | Value | Source |

| CAS Number | 7474-06-8 | [1][2][4] |

| Molecular Formula | C₉H₉ClO₂ | [1][2][3][4] |

| Molecular Weight | 184.62 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Synonyms | alpha-Chlorohydrocinnamic acid, 2-chloro-3-phenylpropionic acid | [3][4] |

| Boiling Point | 305.8 °C at 760 mmHg | [1] |

| Density | 1.271 g/cm³ | [1] |

| Flash Point | 138.7 °C | [1] |

| Refractive Index | 1.558 | [1] |

| LogP | 1.921 | [1] |

Note: Specific melting point and solubility data for this compound (CAS 7474-06-8) are not consistently reported across publicly available databases. Experimental determination is recommended for precise values.

Experimental Protocols: Synthesis of this compound

Proposed Synthesis from L-Phenylalanine

This proposed method is based on the well-documented synthesis of (S)-2-chloropropanoic acid from (S)-alanine.[5] The reaction proceeds via a diazotization of the amino group, followed by nucleophilic substitution with chloride.

Reaction Scheme:

L-Phenylalanine → this compound

Materials and Reagents:

-

L-Phenylalanine

-

Hydrochloric acid (5 N)

-

Sodium nitrite (B80452) (NaNO₂)

-

Diethyl ether

-

Sodium carbonate

-

Calcium chloride (anhydrous)

-

Ice

Procedure:

-

Dissolution: Dissolve L-phenylalanine in 5 N hydrochloric acid in a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Cooling: Cool the solution to 0°C in an ice/sodium chloride bath.

-

Diazotization: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution. The temperature should be maintained below 5°C throughout the addition to minimize the formation of byproducts. The evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction mixture is carefully neutralized with solid sodium carbonate in small portions to avoid excessive foaming.

-

Extraction: The aqueous solution is extracted multiple times with diethyl ether.

-

Drying and Evaporation: The combined organic layers are dried over anhydrous calcium chloride, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by fractional distillation under reduced pressure to yield this compound.

Potential Biological Activities and Applications in Drug Development

Direct studies on the biological activity of this compound are limited in the available literature. However, the broader class of phenylpropanoic acid derivatives has been investigated for a range of pharmacological effects.

Structurally related compounds have shown potential as:

-

Anti-inflammatory Agents: Many arylpropionic acid derivatives are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Agents: Some phenylpropanoic acid derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against human solid tumor cell lines.[6]

-

Enzyme Inhibitors: Certain mercapto-derivatives of phenylpropanoic acid have been shown to be effective competitive inhibitors of enzymes like carboxypeptidase A.[7] Additionally, 3-phenylpropionic acid, after conversion to its CoA ester, is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD).[8]

Given these precedents, this compound represents a valuable scaffold for further investigation in drug discovery. Its potential as an enzyme inhibitor or as a modulator of biological pathways warrants exploration. A general workflow for such an investigation is outlined below.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

General Workflow for Biological Activity Screening

Caption: General workflow for the biological screening of this compound.

Conclusion

This compound (CAS 7474-06-8) is a halogenated carboxylic acid with potential for further exploration in chemical synthesis and drug discovery. While detailed experimental and biological data for this specific compound are not extensively documented, its structural relationship to other biologically active phenylpropanoic acids suggests it may possess interesting pharmacological properties. The proposed synthetic route provides a practical starting point for its preparation, and the outlined screening workflow offers a roadmap for investigating its therapeutic potential. Further research is warranted to fully characterize this compound and elucidate its role in various biological systems.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C9H9ClO2 | CID 344730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of carboxypeptidase A by (S)-2-mercapto-3-phenylpropanoic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Chloro-3-phenylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-3-phenylpropanoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for obtaining such spectra are also included, along with a workflow diagram for the spectroscopic analysis of a chemical compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the chemical structure and typical spectroscopic behavior of similar organic molecules.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~7.25-7.40 | Multiplet | 5H | Aromatic Protons (C₆H₅) |

| ~4.50 | Triplet | 1H | Methine Proton (-CH(Cl)) |

| ~3.20-3.40 | Multiplet | 2H | Methylene (B1212753) Protons (-CH₂) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~175 | Carboxylic Carbon (C=O) |

| ~135 | Aromatic C1 (ipso-carbon) |

| ~129 | Aromatic C2/C6 (ortho-carbons) |

| ~128.5 | Aromatic C4 (para-carbon) |

| ~127 | Aromatic C3/C5 (meta-carbons) |

| ~58 | Methine Carbon (-CH(Cl)) |

| ~40 | Methylene Carbon (-CH₂) |

Table 3: Predicted Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Description |

| 2500-3300 | O-H stretch | Very broad, characteristic of a carboxylic acid |

| ~3030 | C-H stretch (sp²) | Aromatic C-H |

| ~2950 | C-H stretch (sp³) | Aliphatic C-H |

| ~1710 | C=O stretch | Strong, sharp absorption for the carboxylic acid carbonyl |

| 1450-1600 | C=C stretch | Aromatic ring skeletal vibrations |

| ~1200-1300 | C-O stretch | Coupled with O-H bend |

| ~700-800 | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z Ratio | Proposed Fragment | Notes |

| 184/186 | [C₉H₉ClO₂]⁺ | Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl isotope pattern |

| 149 | [M - Cl]⁺ | Loss of chlorine radical |

| 139 | [M - COOH]⁺ | Loss of the carboxyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl (B1604629) compounds |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the appropriate acquisition parameters (e.g., pulse sequence, acquisition time, relaxation delay). For quantitative ¹H NMR, a longer relaxation delay (e.g., 5 times the longest T1) is crucial.[1]

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

FT-IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation:

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[2]

-

Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to fully evaporate, leaving a thin film of the compound on the plate.[2]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Label the significant peaks in the spectrum.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe is typically used. The sample is heated in a vacuum to induce vaporization.[3]

-

-

Ionization:

-

Mass Analysis:

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[6]

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded to generate a mass spectrum, which is a plot of ion intensity versus m/z.[6]

-

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to final structure elucidation.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-phenylpropanoic Acid from Cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-3-phenylpropanoic acid from cinnamic acid. This transformation, an example of electrophilic addition of hydrogen chloride (hydrochlorination) to an α,β-unsaturated carboxylic acid, is a fundamental reaction in organic synthesis, yielding a versatile building block for the development of novel pharmaceutical agents and other fine chemicals. This document details the underlying chemical principles, provides a generalized experimental protocol based on established chemical reactions, and outlines the necessary characterization methods.

Introduction

This compound is a halogenated derivative of hydrocinnamic acid. The introduction of a chlorine atom at the α-position to the carboxylic acid group significantly alters the molecule's electronic properties and reactivity, making it a valuable intermediate for further chemical modifications. The synthesis from cinnamic acid proceeds via the addition of hydrogen chloride across the carbon-carbon double bond.

The reaction follows Markovnikov's rule, which predicts that the proton (H+) from hydrogen chloride will add to the carbon atom of the double bond that has the greater number of hydrogen atoms (the β-carbon in cinnamic acid). Consequently, the chloride ion (Cl-) will bond to the more substituted carbon atom (the α-carbon), which is also activated by the adjacent phenyl group, leading to the formation of the desired this compound.

Reaction Pathway and Mechanism

The synthesis of this compound from cinnamic acid is an electrophilic addition reaction. The mechanism involves the protonation of the double bond to form a carbocation intermediate, followed by the nucleophilic attack of the chloride ion.

Reaction:

Cinnamic Acid + Hydrogen Chloride → this compound

A visual representation of this reaction pathway is provided below.

Caption: Synthetic pathway for this compound.

The key steps in the reaction mechanism are:

-

Protonation of the double bond: The electrophilic hydrogen from HCl is attracted to the electron-rich double bond of cinnamic acid. It adds to the β-carbon, leading to the formation of a more stable benzylic carbocation at the α-position. The stability of this carbocation is enhanced by resonance with the adjacent phenyl ring.

-

Nucleophilic attack by chloride: The chloride ion, a nucleophile, then attacks the positively charged α-carbon of the carbocation.

-

Formation of the product: This nucleophilic attack results in the formation of a new carbon-chlorine bond, yielding this compound.

Experimental Protocol

Materials:

-

trans-Cinnamic acid

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane, or glacial acetic acid)

-

Hydrogen chloride gas or a solution of HCl in an anhydrous solvent

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Equipment:

-

Round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Apparatus for solvent removal (e.g., rotary evaporator)

-

Filtration apparatus

Procedure:

-

Dissolution: In a dry round-bottom flask, dissolve a known amount of trans-cinnamic acid in a suitable anhydrous solvent. The flask should be equipped with a magnetic stir bar.

-

Cooling: Cool the solution in an ice bath to 0-5 °C to control the exothermicity of the reaction.

-

Addition of HCl: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Alternatively, a solution of HCl in the chosen anhydrous solvent can be added dropwise. The reaction should be carried out in a well-ventilated fume hood.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, remove the excess HCl by purging the solution with an inert gas (e.g., nitrogen or argon).

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Cinnamic Acid | C₉H₈O₂ | 148.16 | White crystalline solid |

| This compound | C₉H₉ClO₂ | 184.62[1] | Expected to be a solid |

Note: Quantitative data on reaction yields and specific spectroscopic data for the direct hydrochlorination of cinnamic acid are not available in the reviewed literature and would need to be determined experimentally.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the protons in the molecule, including the methine proton at the α-carbon (adjacent to the chlorine and carbonyl group), the methylene (B1212753) protons at the β-carbon, and the aromatic protons of the phenyl group. The chemical shift and coupling patterns will confirm the connectivity of the atoms.

-

¹³C NMR spectroscopy will show distinct peaks for each carbon atom, including the carbonyl carbon, the carbon bearing the chlorine atom, the benzylic carbon, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹. A broad absorption for the hydroxyl group (O-H) of the carboxylic acid will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. The presence of chlorine will be indicated by the characteristic isotopic pattern (M and M+2 peaks).

-

Melting Point: A sharp melting point range for the purified product is an indicator of its purity.

Logical Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and characterization.

Conclusion

This technical guide has outlined the synthesis of this compound from cinnamic acid through hydrochlorination. The reaction is predicated on the principles of electrophilic addition and follows Markovnikov's rule. While a specific, validated experimental protocol is not currently available in the public domain, a general procedure has been proposed to serve as a foundation for further experimental work. The successful synthesis and purification of the target compound will rely on careful execution of the experimental steps and thorough characterization using modern analytical techniques. This guide provides the necessary theoretical framework and practical considerations for researchers and scientists in the field of drug development and organic synthesis to approach this valuable transformation.

References

Potential Research Applications of 2-Chloro-3-phenylpropanoic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Chloro-3-phenylpropanoic acid represent a class of organic compounds with significant potential in medicinal chemistry. While research on this specific scaffold is emerging, the broader class of arylpropionic acids has well-established therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a chlorine atom at the C-2 position of the propanoic acid chain can significantly influence the molecule's steric and electronic properties, potentially leading to altered biological activity, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the known and potential research applications of this compound derivatives, focusing on their synthesis, and demonstrated or inferred biological activities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes, often starting from readily available precursors. The following diagram illustrates a general synthetic workflow for creating diverse derivatives.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Chloro-3-phenylpropanoic Acid from L-Phenylalanine

This protocol is adapted from established methods for the synthesis of α-halo acids from α-amino acids.

-

Diazotization and Bromination:

-

Dissolve L-Phenylalanine in an aqueous solution of hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (B80452) while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for 1-2 hours.

-

Allow the reaction to warm to room temperature and continue stirring for several hours.

-

Extract the resulting (S)-2-bromo-3-phenylpropanoic acid with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Chlorination:

-

Dissolve the crude (S)-2-bromo-3-phenylpropanoic acid in a suitable solvent.

-

Treat the solution with a chlorinating agent (e.g., thionyl chloride) to substitute the bromine with chlorine. The reaction conditions will need to be optimized.

-

After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure to yield (S)-2-chloro-3-phenylpropanoic acid.

-

Protocol 2: Synthesis of Amide and Ester Derivatives

-

Acid Chloride Formation:

-

Suspend this compound in an excess of thionyl chloride.

-

Heat the mixture to reflux for 2 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain crude 2-chloro-3-phenylpropanoyl chloride.

-

-

Amidation/Esterification:

-

Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., dichloromethane).

-

For amide synthesis , slowly add the desired primary or secondary amine and a non-nucleophilic base (e.g., triethylamine) at 0 °C.

-

For ester synthesis , add the desired alcohol and a suitable base.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating it.

-

Purify the final product by column chromatography or recrystallization.

-

Potential Research Applications

Antimicrobial Activity

Naturally occurring chlorinated derivatives of 3-phenylpropanoic acid have been isolated from marine actinomycetes and have demonstrated antimicrobial properties.[1] This suggests that synthetic this compound derivatives could also exhibit interesting antimicrobial profiles.

Table 1: Antimicrobial Activity of Chlorinated 3-Phenylpropanoic Acid Derivatives [1]

| Compound | Test Organism | MIC (µg/mL) |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1) | Escherichia coli | 16 |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1) | Staphylococcus aureus | 32 |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester (2) | Escherichia coli | 32 |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester (2) | Staphylococcus aureus | 64 |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid (3) | Escherichia coli | 64 |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid (3) | Staphylococcus aureus | 32 |

Note: The data in this table is for 3-substituted and 3,5-disubstituted chlorinated phenylpropanoic acids, not 2-chloro derivatives. However, it provides a rationale for investigating the antimicrobial potential of the target compounds.

Anti-inflammatory Activity

Arylpropionic acids are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] The introduction of a chloro-substituent may modulate the potency and selectivity of COX inhibition.

Proposed Mechanism of Action: COX Inhibition

A study on a pyrrole (B145914) derivative of 3-phenylpropanoic acid, specifically 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated significant anti-inflammatory and immunomodulatory effects.[3][4][5]

Table 2: Anti-inflammatory Activity of a Phenylpropanoic Acid Derivative [3][4]

| Treatment (Dose) | Time (hours) | Paw Edema Inhibition (%) |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (20 mg/kg) | 2 | Significant reduction (p = 0.001) |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (10, 20, 40 mg/kg) | 2, 3, 4 | Significant reduction after 14 days (p < 0.001) |

This compound also led to a significant decrease in the pro-inflammatory cytokine TNF-α and an increase in the anti-inflammatory cytokine TGF-β1.[3][4][5]

Anticancer Activity

Derivatives of arylpropionic acids have been investigated for their potential as anticancer agents.[6] While specific data on this compound derivatives is limited, related structures have shown promising results. For instance, thiazolidinone derivatives of (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal have demonstrated cytotoxic activity against various cancer cell lines.

Proposed Signaling Pathway in Cancer

Arylpropionic acid derivatives may exert their anticancer effects through various signaling pathways, including the induction of apoptosis.

Experimental Workflow for Biological Evaluation

A systematic approach is necessary to evaluate the biological potential of novel this compound derivatives.

Detailed Methodologies for Key Experiments

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay) [7]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48 or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 4: In Vitro Antimicrobial Assay (Broth Microdilution) [1][8]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the test organism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

This compound derivatives represent a promising, yet underexplored, area for drug discovery. Based on the biological activities of structurally related compounds, these derivatives hold potential as novel antimicrobial, anti-inflammatory, and anticancer agents. The presence of the chlorine atom offers a handle for modulating the pharmacokinetic and pharmacodynamic properties of the parent phenylpropanoic acid scaffold. Further systematic synthesis and biological evaluation are warranted to fully elucidate the therapeutic potential of this class of compounds. The protocols and data presented in this guide serve as a foundational resource to stimulate and direct future research in this exciting field.

References

- 1. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

The Versatile Chiral Synthon: An In-depth Technical Guide to 2-Chloro-3-phenylpropanoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the strategic use of chiral building blocks is paramount for the efficient construction of complex, enantiomerically pure molecules. Among these, 2-Chloro-3-phenylpropanoic acid, a halogenated derivative of the common amino acid phenylalanine, has emerged as a versatile and valuable synthon. Its bifunctional nature, possessing both a carboxylic acid and a reactive α-chloro substituent, coupled with the presence of a stereocenter, provides a powerful handle for a variety of stereoselective transformations. This technical guide offers a comprehensive overview of the synthesis, key reactions, and applications of this compound, providing researchers with the detailed information necessary to leverage this building block in their synthetic endeavors.

Chemical and Physical Properties

This compound is a chiral molecule that exists as two enantiomers, (S)- and (R)-2-Chloro-3-phenylpropanoic acid. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol [1] |

| Appearance | White crystalline solid or powder |

| CAS Number | 7474-06-8 (unspecified stereochemistry)[1] |

| 41998-38-3 ((S)-enantiomer) | |

| 94347-44-1 ((R)-enantiomer)[2] | |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Soluble in many organic solvents |

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While a complete set of spectra for the pure compound is not widely published, data for closely related analogs provide a strong basis for characterization.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the phenyl group (a multiplet around 7.2-7.4 ppm), the methine proton at the chiral center (a triplet or doublet of doublets in the region of 4.5-4.8 ppm), and the diastereotopic methylene (B1212753) protons of the benzyl (B1604629) group (two distinct multiplets or doublets of doublets between 3.0 and 3.5 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet at lower field.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the carbonyl carbon (around 170-175 ppm), the aromatic carbons (in the 127-140 ppm range), the carbon bearing the chlorine atom (approximately 55-65 ppm), and the methylene carbon (around 40-45 ppm).

Infrared (IR) Spectroscopy: The IR spectrum of (S)-2-Chloro-3-phenylpropanoic acid is available and shows a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a carboxylic acid dimer. A strong, sharp peak for the C=O stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in their typical regions.[2]

Mass Spectrometry (MS): The mass spectrum (GC-MS) of (S)-2-Chloro-3-phenylpropanoic acid is available. The molecular ion peak [M]⁺ would be observed at m/z 184/186, reflecting the isotopic abundance of chlorine. Common fragmentation patterns would include the loss of the carboxyl group ([M-COOH]⁺) and the benzyl group.[3]

Synthesis of Enantiopure this compound

The most common and practical approach to enantiomerically pure this compound involves the diazotization of the corresponding enantiomer of phenylalanine, followed by a Sandmeyer-type reaction to introduce the chloro substituent. This method proceeds with overall retention of configuration at the stereocenter.

General Workflow for Enantioselective Synthesis

Caption: General workflow for the enantioselective synthesis of this compound from phenylalanine.

Detailed Experimental Protocol: Synthesis of (S)-2-Chloro-3-phenylpropanoic Acid from L-Phenylalanine

This protocol is adapted from established procedures for the synthesis of analogous α-halo acids from amino acids.

Materials:

-

L-Phenylalanine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve L-phenylalanine (1.0 eq) in aqueous hydrochloric acid (e.g., 5 M) at room temperature. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1-1.5 eq) dropwise to the stirred solution of phenylalanine hydrochloride, ensuring the temperature is maintained below 5 °C. The addition should take approximately 1-2 hours.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) chloride (catalytic to stoichiometric amount) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the stirred CuCl/HCl mixture. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.

-

Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or another suitable organic solvent (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-Chloro-3-phenylpropanoic acid.

-

The crude product can be further purified by recrystallization or column chromatography.

Note: A similar procedure can be followed to synthesize (R)-2-Chloro-3-phenylpropanoic acid starting from D-phenylalanine.

Key Reactions and Applications in Organic Synthesis

The synthetic utility of this compound stems from its ability to undergo a variety of transformations at both the carboxylic acid and the α-chloro position.

Nucleophilic Substitution Reactions

The chlorine atom at the α-position is a good leaving group and can be readily displaced by a variety of nucleophiles in an Sₙ2 reaction, which typically proceeds with inversion of configuration at the stereocenter.

Caption: Key nucleophilic substitution reactions of this compound.

1. Synthesis of β-Amino Acids: One of the most important applications of this compound is in the synthesis of enantiopure β-amino acids. Reaction with sodium azide (B81097), followed by reduction of the resulting α-azido acid, provides a straightforward route to β-phenylalanine and its derivatives.

Experimental Protocol: Synthesis of (R)-2-Azido-3-phenylpropanoic Acid

Materials:

-

(S)-2-Chloro-3-phenylpropanoic acid

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Water

-

Diethyl ether

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolve (S)-2-Chloro-3-phenylpropanoic acid (1.0 eq) in DMF.

-

Add sodium azide (1.5-2.0 eq) to the solution and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and acidify with dilute HCl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-Azido-3-phenylpropanoic acid.

2. Synthesis of α-Hydroxy Acids: Hydrolysis of this compound under basic conditions leads to the formation of the corresponding α-hydroxy acid, 2-hydroxy-3-phenylpropanoic acid, with inversion of stereochemistry.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems.

1. Synthesis of Aziridine-2-carboxylic Acids: Intramolecular cyclization of the corresponding amino-ester or amino-amide derivatives, which can be prepared from this compound, provides a route to chiral aziridine-2-carboxylic acid derivatives. These strained heterocycles are valuable intermediates in organic synthesis.

2. Synthesis of β-Lactams (Azetidin-2-ones): β-Lactams are a core structural motif in many important antibiotics. While direct synthesis from this compound is not straightforward, it can serve as a precursor to the necessary building blocks for β-lactam synthesis, such as β-amino acids.

Applications in Drug Development

While direct incorporation of the this compound moiety into final drug structures is not widely documented, its role as a versatile chiral building block for the synthesis of key intermediates is significant. Phenylpropanoic acid derivatives, in general, exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]

For instance, derivatives of 3-phenylpropanoic acid have shown antimicrobial activity against various bacteria and fungi.[5] Furthermore, certain phenylpropanoic acid derivatives have been investigated for their cytotoxic bioactivity against human tumor cell lines.[4] Although no specific drug has been identified in the performed searches that directly uses this compound as a starting material, its utility in accessing chiral β-amino acids and other complex chiral molecules makes it a valuable tool in the drug discovery process.

Conclusion

This compound is a powerful and versatile chiral building block in organic synthesis. Its ready accessibility in enantiopure form from inexpensive starting materials like phenylalanine, combined with its diverse reactivity, makes it an attractive synthon for the construction of a wide range of complex and stereochemically defined molecules. From the stereoselective synthesis of β-amino acids to the formation of valuable heterocyclic scaffolds, this compound offers numerous opportunities for researchers in academia and the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to facilitate the broader application of this valuable synthon in the ongoing quest for new and improved therapeutic agents and other functional molecules.

References

Chiral Resolution of 2-Chloro-3-phenylpropanoic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of 2-Chloro-3-phenylpropanoic acid, a valuable chiral building block in the synthesis of various pharmaceutical compounds. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations for the primary resolution techniques: classical diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography.

Introduction

This compound possesses a stereogenic center at the C2 position, existing as a racemic mixture of (R)- and (S)-enantiomers. The biological activity of chiral molecules is often enantiomer-dependent, making the separation of these enantiomers a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide explores the principal strategies to achieve this separation, providing both theoretical background and practical experimental guidance.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a widely employed method for separating enantiomers of racemic acids and bases.[1] The process involves the reaction of the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts.[2] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]

For the resolution of racemic this compound, ethyl (S)-phenylalaninate has been reported as an effective resolving agent.[3] The (R)-enantiomer of this compound forms a less soluble diastereomeric salt with ethyl (S)-phenylalaninate, which can be isolated through crystallization. The resolved enantiomer can then be recovered by acidification of the separated diastereomeric salt.

Experimental Protocol: Diastereomeric Salt Resolution with Ethyl (S)-Phenylalaninate

The following is a generalized experimental protocol based on established methods for the resolution of carboxylic acids using chiral amines.

Materials:

-

Racemic this compound

-

Ethyl (S)-phenylalaninate

-

Methanol (or another suitable solvent)

-

Hydrochloric acid (e.g., 2M HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Salt Formation: Dissolve racemic this compound in a suitable solvent such as methanol. In a separate flask, dissolve an equimolar amount of ethyl (S)-phenylalaninate in the same solvent.

-

Crystallization: Combine the two solutions. The mixture may be heated gently to ensure complete dissolution, and then allowed to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can enhance crystal formation.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add an organic solvent like ethyl acetate. Acidify the aqueous layer with hydrochloric acid to a pH of approximately 1-2.

-

Extraction and Drying: Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation of the Pure Enantiomer: Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched this compound.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.

Data Presentation

| Resolving Agent | Target Enantiomer Isolated | Reported Solvent | Yield (%) | Enantiomeric Excess (%) |

| Ethyl (S)-phenylalaninate | (R)-2-Chloro-3-phenylpropanoic acid | Not Specified in Abstract | Data not available | Data not available |

Note: While the use of ethyl (S)-phenylalaninate for the resolution of this compound is documented, specific quantitative data from the primary literature was not available in the conducted search.

References

The Structural Analogs of 2-Chloro-3-phenylpropanoic Acid: A Technical Guide to Their Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2-chloro-3-phenylpropanoic acid, focusing on their synthesis, physicochemical properties, and biological activities. While direct and extensive research on the structure-activity relationship (SAR) of this compound analogs is limited in publicly available literature, this guide draws upon closely related chemical scaffolds to provide valuable insights for drug discovery and development. Particular attention is given to derivatives sharing the 2-chloro-3-phenylpropenylidene core, which have shown promise as anticancer agents.

Physicochemical Properties of the Core Structure

The parent compound, this compound, possesses the following computed physicochemical properties:

| Property | Value | Reference |

| Molecular Weight | 184.62 g/mol | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Complexity | 153 | [1] |

Synthesis of Structural Analogs

The synthesis of structural analogs of this compound often involves multi-step reaction sequences. A common strategy for creating derivatives with the 2-chloro-3-phenylpropenylidene core, such as the "Ciminalum-thiazolidinone" hybrids, involves a Knoevenagel condensation.

Proposed Synthetic Workflow for Ciminalum-Thiazolidinone Analogs

References

A Technical Guide to the Synthetic Routes of 2-Phenylpropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 2-phenylpropanoic acid are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including ibuprofen (B1674241), naproxen, and ketoprofen. The synthesis of these chiral molecules has been a subject of extensive research, driven by the need for efficient, cost-effective, and enantiomerically pure compounds. This guide provides an in-depth review of the primary synthetic strategies employed in the production of these vital pharmaceuticals.

Mechanism of Action: Inhibition of Cyclooxygenase

The therapeutic effects of 2-phenylpropanoic acid derivatives stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation, pain, and fever.[1][2] The (S)-enantiomer of these drugs is typically the more pharmacologically active form.[3][4]

Caption: Inhibition of Prostaglandin Synthesis by NSAIDs.

Metabolic Chiral Inversion

An interesting metabolic phenomenon associated with some 2-arylpropionic acids is the unidirectional chiral inversion of the less active (R)-enantiomer to the more potent (S)-enantiomer in the body.[5][6] This process, mediated by coenzyme A (CoA), contributes to the overall therapeutic efficacy of the racemic mixtures.[5][6]

Caption: Metabolic Chiral Inversion of Profens.

Synthetic Routes to Ibuprofen

Ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid, is one of the most widely used NSAIDs.[4] Its synthesis has evolved from a lengthy process to more efficient and greener methods.

The Boots Process

The original synthesis developed by the Boots Company in the 1960s involves six steps.[4][7]

Caption: The Boots Company Synthesis of Ibuprofen.

The Hoechst (BHC) Process

A more modern and greener three-step synthesis was developed by the Boots-Hoechst-Celanese (BHC) company.[7] This process boasts a higher atom economy.[7]

Caption: The Hoechst (BHC) Synthesis of Ibuprofen.

Continuous-Flow Synthesis

Recent advancements have led to the development of continuous-flow synthesis for ibuprofen, offering advantages in terms of safety, efficiency, and scalability.[1][8] One such method involves a three-step sequence of Friedel-Crafts acylation, 1,2-aryl migration, and hydrolysis.[8]

| Route | Starting Material | Key Steps | Overall Yield (%) | Reference |

| Boots Process | Isobutylbenzene | 6 steps including Friedel-Crafts acylation, Darzens reaction | ~40 | [7] |

| BHC Process | Isobutylbenzene | 3 steps including Friedel-Crafts acylation, hydrogenation, carbonylation | ~80 | [7] |

| Continuous-Flow | Isobutylbenzene | Friedel-Crafts acylation, 1,2-aryl migration, hydrolysis | 83 | [8] |

Synthetic Routes to Naproxen

Naproxen, the (S)-enantiomer of 2-(6-methoxynaphthalen-2-yl)propanoic acid, requires stereoselective synthesis or resolution.[9]

| Method | Key Features | Yield (%) | Enantiomeric Excess (%) | Reference |

| Asymmetric Hydrogenation | Ruthenium-catalyzed hydrogenation of the corresponding acrylic acid. | >97 | >97 | [9][10] |

| Rhodium-catalyzed Hydroformylation | Asymmetric hydroformylation of 2-methoxy-6-vinylnaphthalene (B1203395) in a flow reactor. | >80 | 92 | [1][10] |

| Enantioselective α-Arylation | Copper-catalyzed reaction of a silyl (B83357) ketene (B1206846) N,O-aminal with a diaryliodonium salt. | Not specified | High | [9] |

Synthetic Routes to Ketoprofen

Ketoprofen, or 2-(3-benzoylphenyl)propanoic acid, presents its own synthetic challenges.

| Method | Starting Material | Key Steps | Overall Yield (%) | Reference |

| Five-Step Synthesis | 3-Iodobenzoic acid | Friedel-Crafts acylation, coupling with diethyl malonate, methylation, Krapcho decarbalkoxylation, hydrolysis. | 58 | [11] |

| Pyrolytic Aromatization | Cyclohexanone | Stork enamine alkylation, aldol/enol-lactonization cascade, pyrolytic aromatization, benzylic oxidation. | 44 | [12][13] |

| From Benzoic Acid | Benzoic acid | Bromination, Friedel-Crafts reaction, catalytic coupling with diethyl malonate, methylation, hydrolysis, decarboxylation. | 51 | [14] |

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids (for Naproxen/Ibuprofen Synthesis)

This protocol is a general representation based on similar reactions.[9][10]

-

Catalyst Preparation: In a glovebox, the chiral ruthenium catalyst (e.g., a chiral ferrocene-ruthenium complex, 0.02-1 mol%) is dissolved in a degassed solvent (e.g., methanol).

-

Reaction Setup: The α,β-unsaturated carboxylic acid precursor to the desired profen is added to a high-pressure reactor. The catalyst solution is then transferred to the reactor.

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure. The reaction mixture is stirred at a specified temperature for a set duration.

-

Work-up and Purification: After the reaction is complete, the reactor is cooled and depressurized. The solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography to yield the enantiomerically enriched 2-arylpropanoic acid.

Hoechst (BHC) Process for Ibuprofen: Step-by-Step

A representative laboratory-scale adaptation of the BHC process is as follows:[2][7]

-

Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride (B1165640) in the presence of a recyclable Lewis acid catalyst like hydrogen fluoride (B91410) to produce 4'-isobutylacetophenone.

-

Catalytic Hydrogenation: The resulting ketone is then hydrogenated using a catalyst such as Raney nickel or palladium on carbon to form 1-(4-isobutylphenyl)ethanol.

-

Carbonylation: The alcohol intermediate is subjected to a palladium-catalyzed carbonylation reaction with carbon monoxide in the presence of an acid (e.g., HCl). This step introduces the carboxylic acid moiety, yielding ibuprofen.

Conclusion

The synthesis of 2-phenylpropanoic acid derivatives has seen significant evolution, moving towards more efficient, economical, and environmentally benign processes. While classical multi-step syntheses laid the groundwork, modern catalytic and continuous-flow methods are paving the way for the future of NSAID manufacturing. The choice of a specific synthetic route depends on various factors, including cost, scale, and the desired enantiomeric purity of the final product. For researchers and professionals in drug development, a thorough understanding of these synthetic strategies is crucial for innovation and optimization in this important class of pharmaceuticals.

References

- 1. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibuprofen - Wikipedia [en.wikipedia.org]

- 3. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. journals.viamedica.pl [journals.viamedica.pl]

- 6. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]

- 8. Continuous-Flow Synthesis of Ibuprofen - ChemistryViews [chemistryviews.org]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in the Synthesis of Ibuprofen and Naproxen - ProQuest [proquest.com]

- 11. Synthesis of non-steroidal anti-inflammatory drug—ketoprofen [yndxxb.ynu.edu.cn]

- 12. New Synthesis Route for Ketoprofen - ChemistryViews [chemistryviews.org]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. SYNTHESIS OF KETOPROFEN | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-3-phenylpropanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-3-phenylpropanoic acid and its derivatives are valuable intermediates in organic synthesis and pharmaceutical development. Their utility stems from the presence of multiple reactive sites: the carboxylic acid, the activated α-carbon, and the phenyl ring, which allow for a variety of subsequent chemical modifications. This document provides a detailed experimental protocol for the synthesis of this compound from the readily available and inexpensive amino acid, L-phenylalanine, via a diazotization reaction.

Overall Synthetic Scheme

The synthesis proceeds via the diazotization of the primary amine of L-phenylalanine in the presence of hydrochloric acid. The resulting diazonium salt is an excellent leaving group (N₂) and is subsequently displaced by a chloride ion from the reaction medium to yield the desired α-chloro acid with retention of stereochemistry.

Reaction: L-Phenylalanine → (S)-2-Chloro-3-phenylpropanoic acid

Data Presentation

The following table summarizes key data for the starting material and the final product. Yields for similar synthetic procedures are included for reference.

| Compound Name | Starting Material / Product | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reported Yield |

| L-Phenylalanine | Starting Material | C₉H₁₁NO₂ | 165.19 | 63-91-2 | N/A |

| (S)-2-Chloro-3-phenylpropanoic acid | Product | C₉H₉ClO₂ | 184.62 | 7474-06-8[1] | Not specified; analogous reactions report high yields. |

| 2-chloro-3-carboxymethylmercapto-propionic acid methyl ester | Related Derivative | C₇H₉ClO₄S | 228.66 | Not specified | 86%[2] |

| 2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)phenyl)propanoic acid | Related Derivative | C₁₃H₁₅NO₂S₂ | 281.39 | Not specified | 77%[3] |

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of (S)-2-chloroalkanoic acids from α-amino acids.[4]

Materials and Equipment:

-

L-Phenylalanine (1.0 mol)

-

5 N Hydrochloric Acid (HCl) (approx. 1300 mL)[4]

-

Sodium Nitrite (B80452) (NaNO₂) (2.5 mol)

-

Deionized Water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

4-L three-necked, round-bottomed flask

-

Mechanical stirrer

-

500-mL dropping funnel

-

Thermometer

-

Reflux condenser

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a 4-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve L-phenylalanine (1.0 mol, 165.19 g) in 1300 mL of 5 N hydrochloric acid.[4] Stir at room temperature until a homogeneous solution is obtained.

-

Cooling: Cool the solution to 0°C using an ice-water bath. Maintain this temperature (0-5°C) throughout the addition of sodium nitrite.[5][6]

-

Diazotization: Prepare a solution of sodium nitrite (2.5 mol, 172.5 g) in 375 mL of deionized water. Add this solution dropwise to the cooled, stirring phenylalanine solution over a period of 4-6 hours.[4]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the solution stir overnight (approximately 12-16 hours) to ensure the reaction goes to completion.[4]

-

Extraction: Transfer the reaction mixture to a large separatory funnel. Extract the aqueous phase with diethyl ether (3 x 500 mL).

-

Washing and Drying: Combine the organic extracts. Wash the combined organic layer with water (2 x 250 mL) and then with brine (1 x 250 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[2]

-

Solvent Removal: Filter off the drying agent. Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization, if necessary.

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes.

-

Hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

The reaction evolves nitrogen gas and potentially noxious nitrogen oxides. Ensure adequate ventilation.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction and solvent removal steps.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. echemi.com [echemi.com]

- 2. prepchem.com [prepchem.com]

- 3. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. studylib.net [studylib.net]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: 2-Chloro-3-phenylpropanoic Acid as a Versatile Precursor for Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-3-phenylpropanoic acid as a key precursor in the synthesis of potent enzyme inhibitors. The inherent reactivity of the chloro-substituent at the α-position makes this molecule an excellent starting material for introducing the phenylpropanoic acid scaffold into various molecular frameworks, leading to the development of targeted therapeutics. This document details the synthesis of inhibitors for two distinct enzyme classes: bacterial metalloproteases and cyclooxygenases, providing detailed protocols and inhibitory data.

Inhibition of Bacterial Virulence Factor LasB

This compound serves as a crucial starting material for the synthesis of α-substituted mercaptoacetamides, a class of potent inhibitors of LasB.[1] LasB is a zinc-dependent metalloprotease and a key virulence factor produced by the opportunistic pathogen Pseudomonas aeruginosa.[1] Inhibition of LasB can mitigate the pathogenicity of this bacterium.[1]

Synthetic Workflow for LasB Inhibitors

The synthesis of α-benzyl-N-aryl mercaptoacetamides from this compound involves a multi-step process. The following diagram illustrates the general synthetic workflow.

Caption: Synthetic workflow for α-benzyl-N-aryl mercaptoacetamide LasB inhibitors.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published procedure for the synthesis of LasB inhibitors.[1]

Materials:

-

DL-phenylalanine

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), 6 N

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Organic solvent (e.g., Dichloromethane)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve DL-phenylalanine in 6 N HCl in a flask and cool the solution to 0°C in an ice bath with continuous stirring.

-

Slowly add a solution of sodium nitrite in deionized water to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for one hour and then let it warm to room temperature, stirring overnight.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil. The crude product can often be used in the next step without further purification.[1]

Experimental Protocol: Synthesis of α-benzyl-N-aryl mercaptoacetamides

This protocol outlines the subsequent steps to synthesize the final LasB inhibitors.[1]

Materials:

-

This compound

-

Thionyl chloride

-

Dimethylformamide (DMF)

-

Substituted aniline

-

Potassium thioacetate

-

Sodium hydroxide (B78521) (NaOH), 2 M aqueous solution

Procedure:

-

Amide Formation:

-

React this compound with thionyl chloride in the presence of a catalytic amount of DMF at elevated temperature (e.g., 70°C) to form the corresponding acid chloride.

-

Cool the reaction mixture and slowly add the desired substituted aniline derivative in DMF. Allow the reaction to proceed overnight at room temperature.

-

Work up the reaction to isolate the α-chloro amide intermediate.

-

-

Thioacetate Introduction:

-

Dissolve the α-chloro amide intermediate in acetone and add potassium thioacetate.

-

Stir the reaction at room temperature for several hours until completion (monitored by TLC).

-

Isolate the resulting thioacetate intermediate.

-

-

Deprotection to Final Inhibitor:

-

Dissolve the thioacetate intermediate in methanol and add a 2 M aqueous solution of sodium hydroxide.

-

Stir at room temperature for 1-2 hours to achieve deprotection.

-

Acidify the reaction mixture and extract the final α-benzyl-N-aryl mercaptoacetamide product. Purify by chromatography if necessary.

-

Quantitative Data: Inhibition of LasB

One of the potent inhibitors synthesized via this route, an α-benzyl-N-aryl mercaptoacetamide, demonstrated significant inhibitory activity against LasB with an IC₅₀ value in the sub-micromolar range.[1]

| Compound | Target Enzyme | IC₅₀ (µM) |

| α-benzyl-N-aryl mercaptoacetamide derivative 3 | LasB | 0.48 ± 0.04 |

Inhibition of Cyclooxygenase (COX) Enzymes

While not directly synthesized from this compound in the cited literature, a vast class of structurally related 2-phenylpropionic acid derivatives, commonly known as "profens" (e.g., ibuprofen), are potent inhibitors of cyclooxygenase (COX) enzymes.[2][3] The chloro-precursor can be readily converted to the 2-phenylpropionic acid core through dehalogenation, making this a relevant application. COX enzymes are responsible for the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[3]

COX Signaling Pathway and Inhibition

The diagram below illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the mechanism of inhibition by NSAIDs.

Caption: The COX signaling pathway and its inhibition by NSAIDs.

Experimental Protocol: Representative Synthesis of a 2-(4-substitutedmethylphenyl)propionic acid

This generalized protocol is based on the synthesis of dual COX inhibitory-antibacterial agents.[2]

Materials:

-

2-(4-methylphenyl)propionic acid (can be derived from this compound)

-

N-Bromosuccinimide (NBS)

-